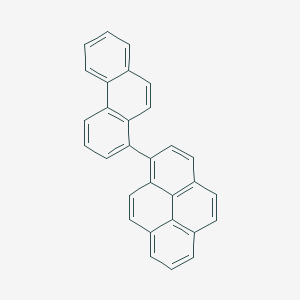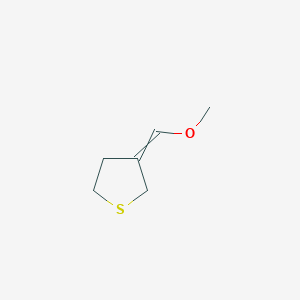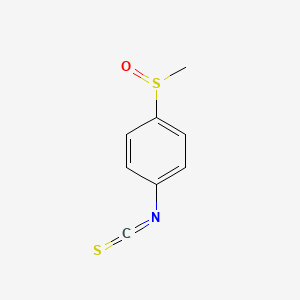![molecular formula C7H8N2O3S2 B14316929 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- CAS No. 109480-64-0](/img/structure/B14316929.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bis(methylthio)methylene group adds to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction between the chalcone and 1,3-dimethylbarbituric acid in the presence of a Lewis base catalyst such as triethylamine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide for bromination and triethylamine as a base . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine can yield 1,4-diaryl-2-oxa-3,7,9-triazaspiro[4.5]dec-3-ene-6,8,10-triones .
Aplicaciones Científicas De Investigación
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and mechanisms of action in various biological systems.
Mecanismo De Acción
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- involves its interaction with specific molecular targets and pathways. The bis(methylthio)methylene group enhances its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparación Con Compuestos Similares
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- can be compared with other similar compounds, such as 1,3-disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione . These compounds share a similar pyrimidine ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the bis(methylthio)methylene group in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]- makes it unique and enhances its reactivity compared to other similar compounds.
Propiedades
Número CAS |
109480-64-0 |
|---|---|
Fórmula molecular |
C7H8N2O3S2 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
5-[bis(methylsulfanyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H8N2O3S2/c1-13-6(14-2)3-4(10)8-7(12)9-5(3)11/h1-2H3,(H2,8,9,10,11,12) |
Clave InChI |
DJJUCEQHHGXTGX-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C1C(=O)NC(=O)NC1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)


![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)


![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)


![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)


![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

